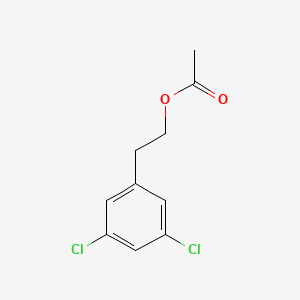

3,5-Dichlorophenethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSWVGPVGAVCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276320 | |

| Record name | Benzeneethanol, 3,5-dichloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85263-21-4 | |

| Record name | Benzeneethanol, 3,5-dichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85263-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3,5-dichloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichlorophenethyl Acetate and Its Structural Analogs

Established Reaction Pathways for Phenethyl Acetate (B1210297) Synthesis

The synthesis of phenethyl acetates, as a class of compounds, is well-established in organic chemistry. These methods can be adapted for the preparation of 3,5-dichlorophenethyl acetate by utilizing appropriately substituted starting materials.

Approaches Involving Dichlorophenol Derivatives

While the direct use of dichlorophenol derivatives to synthesize this compound is not a primary route due to the need to construct the two-carbon side chain, derivatives of dichlorinated aromatic compounds are crucial starting materials. A more common strategy begins with a dichlorinated benzene (B151609) ring that already possesses a one or two-carbon side chain, which is then chemically modified.

For instance, a plausible synthetic pathway can commence from 3,5-dichlorobenzoic acid. This starting material can be reduced to 3,5-dichlorobenzyl alcohol. evitachem.com A common industrial method for this reduction involves the use of potassium borohydride (B1222165) in the presence of zinc chloride as a catalyst in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. evitachem.com The 3,5-dichlorobenzyl alcohol can then be converted to 3,5-dichlorobenzyl chloride by reacting it with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). google.com This benzyl (B1604629) chloride is a versatile intermediate for chain extension to form the phenethyl backbone.

Utilization of the Compound as a Synthetic Building Block or Intermediate

While this compound itself is not widely cited as a common synthetic building block, its precursor, 3,5-dichlorophenethyl alcohol, and related structures are valuable intermediates in the synthesis of more complex molecules. For example, halogenated phenethyl alcohols and their derivatives are utilized in the preparation of pharmaceuticals and biologically active compounds. The 3,5-dichloro substitution pattern imparts specific lipophilic and electronic properties to the molecule, which can be desirable in medicinal chemistry for modulating the activity and metabolic stability of a drug candidate.

Development of Novel Synthetic Routes to the 3,5-Dichlorophenethyl Moiety

The core of synthesizing this compound lies in the effective construction of the 3,5-dichlorophenethyl group. This can be approached through various modern organic synthesis strategies.

Regioselective Halogenation Strategies

Direct regioselective halogenation of phenethyl alcohol or its derivatives to achieve the 3,5-dichloro substitution pattern is challenging due to the directing effects of the alkyl side chain, which is ortho- and para-directing. Therefore, it is more practical to start with a molecule that already contains the desired 3,5-dichloro arrangement.

A common precursor is 3,5-dichlorobenzoic acid, which is commercially available. The synthesis of this precursor can be achieved through various methods, including the diazotization of 3,5-dichloroaniline (B42879) followed by a Sandmeyer-type reaction.

Introduction of the Acetate Functional Group

Once 3,5-dichlorophenethyl alcohol is obtained, the introduction of the acetate functional group is a straightforward esterification reaction. Several methods are available for this transformation:

Fischer Esterification : This classic method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. inchem.org The reaction is typically performed under reflux, and to drive the equilibrium towards the product, an excess of acetic acid or removal of water is employed. inchem.org

Acylation with Acyl Chlorides or Anhydrides : A more reactive approach involves the use of acetyl chloride or acetic anhydride (B1165640). These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acetic acid byproduct. asianpubs.org The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Catalytic Acetylation : Various catalysts have been developed for the efficient acetylation of alcohols. For example, expansive graphite (B72142) has been shown to be an effective and reusable catalyst for the acetylation of primary and secondary alcohols with acetic anhydride. niscpr.res.in

The choice of method depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups in the molecule.

Multi-step Organic Synthesis Procedures

Given the unavailability of a direct synthesis, multi-step procedures are necessary to construct this compound from simpler, commercially available starting materials. Below are two plausible synthetic routes:

Route 1: From 3,5-Dichlorobenzoic Acid via Arndt-Eistert Homologation

A robust method for extending a carboxylic acid by one carbon is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orglibretexts.org

Acid Chloride Formation : 3,5-Dichlorobenzoic acid is first converted to its more reactive acid chloride, 3,5-dichlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation : The resulting acid chloride reacts with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgwikipedia.org

Wolff Rearrangement : The diazoketone undergoes a Wolff rearrangement in the presence of a silver(I) catalyst (e.g., Ag₂O) and a nucleophile, such as water, to form 2-(3,5-dichlorophenyl)acetic acid. organic-chemistry.orgwikipedia.org

Reduction to Alcohol : The 2-(3,5-dichlorophenyl)acetic acid is then reduced to 2-(3,5-dichlorophenyl)ethanol (B1349920) (3,5-dichlorophenethyl alcohol). This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent.

Esterification : The final step is the acetylation of the resulting alcohol with acetic anhydride or acetyl chloride to yield this compound.

Route 2: From 3,5-Dichlorobenzaldehyde via Wittig Reaction

An alternative approach starts from 3,5-dichlorobenzaldehyde.

Wittig Reaction : 3,5-Dichlorobenzaldehyde can be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), in a Wittig reaction to form 3,5-dichlorostyrene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Hydroboration-Oxidation : The resulting styrene (B11656) derivative can then be converted to the corresponding primary alcohol, 2-(3,5-dichlorophenyl)ethanol, via a hydroboration-oxidation reaction. inchem.org This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base, which results in the anti-Markovnikov addition of water. inchem.org

Esterification : The synthesized 2-(3,5-dichlorophenyl)ethanol is then acetylated as described previously to afford the final product, this compound.

Exploration of Biological Activities Associated with the 3,5 Dichlorophenethyl Moiety in Advanced Materials and Systems

Investigations into Antimicrobial and Antiparasitic Potential

The unique electronic and steric properties imparted by the 3,5-dichloro substitution on the phenethyl group have prompted researchers to evaluate its influence on the antimicrobial and antiparasitic efficacy of various derivatives.

Analysis of Tuberculostatic Activity in Derivatives Containing the Moiety

Recent studies have highlighted the potential of compounds bearing a 3,5-dichlorophenyl group in the development of new antitubercular agents. One area of investigation involves N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a 2-aminothiazole (B372263) derivative that has been shown to significantly affect the energetics of Mycobacterium tuberculosis. researchgate.netunipr.it This finding suggests that the N-(3,5-dichlorophenyl) component is a key contributor to the compound's mechanism of action against the tuberculosis-causing bacterium.

Further research into related structures, such as 3,4-dichlorophenyl-ureas and N,N-diphenyl-ureas, has also demonstrated notable antimycobacterial properties. Certain derivatives of these compounds have exhibited significant inhibition of Mycobacterium tuberculosis H37Rv growth. nih.gov While not a direct analogue of the 3,5-dichlorophenethyl moiety, the presence of a dichlorinated phenyl ring in these active compounds underscores the potential of this substitution pattern in the design of novel tuberculostatic agents. The table below summarizes the activity of a key compound.

| Compound Name | Target Organism | Activity Metric | Value |

| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Mycobacterium tuberculosis | MIC | 16 µg/mL |

| RFF | 3.29 |

MIC: Minimum Inhibitory Concentration; RFF: Rifampicin Potentiation Factor

Research in Neurological and Cellular Processes

The 3,5-dichlorophenethyl moiety has been incorporated into molecules designed to interact with biological targets relevant to neurological and cellular functions, including protein aggregation and receptor modulation.

Modulation of Receptor Activity in Cellular Assays

The dichlorophenyl structural motif is a common feature in a variety of receptor ligands, indicating its importance in molecular recognition at various receptor binding sites.

Dopamine (B1211576) Receptor Ligands: Several studies have explored the inclusion of a dichlorophenyl group in ligands targeting dopamine receptors. For instance, a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides were developed as novel dopamine D3 receptor ligands. nih.gov Similarly, [4-(4-carboxamidobutyl)]-1-arylpiperazines containing a 2,3-dichlorophenylpiperazine moiety have shown high affinity for the D3 receptor. acs.org These studies highlight the favorable interactions of the dichlorophenyl group within the binding pocket of the D3 receptor.

Serotonin (B10506) Receptor Ligands: The 3-chlorophenyl group has been incorporated into trazodone (B27368) analogues, resulting in compounds with high affinity for the 5-HT1A serotonin receptor. nih.gov This suggests that the electronic properties of the chlorinated phenyl ring are conducive to binding at this receptor subtype.

Opioid Receptor Ligands: The diphenethylamine (B1265890) scaffold, which is structurally related to the 3,5-dichlorophenethyl moiety, has been identified as a novel class of ligands for the κ opioid receptor (KOP). A derivative from this class, HS665, was found to be a highly potent and selective KOP agonist. nih.gov This indicates the potential of the phenethylamine (B48288) backbone, with or without substitutions, to interact effectively with opioid receptors.

The table below summarizes the receptor binding affinities for representative compounds.

| Compound Class | Receptor Target | Binding Affinity (Ki) |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine D3 | 1-5 nM |

| [4-(4-Carboxamidobutyl)]-1-(2,3-dichlorophenyl)piperazine (8) | Dopamine D3 | Subnanomolar |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one (7a·HCl) | Serotonin 5-HT1A | 16 nM |

| Diphenethylamine derivative (HS665) | κ Opioid | High Potency (agonist) |

Screening for Other Biological Effects in Preclinical Models

Beyond the specific activities detailed above, compounds containing a 3,5-disubstituted aromatic ring have been evaluated for other potential therapeutic applications. A notable example is a series of 3,5-disubstituted-2-amino thiophene (B33073) derivatives that were designed and synthesized as a novel class of antitumor agents. nih.govnih.govswan.ac.uk

Within this series, the compound 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene 2c emerged as a particularly potent derivative, exhibiting strong antiproliferative activity against a wide range of cancer cell lines, with IC50 values in the nanomolar range. nih.gov The mechanism of action for this compound was found to be correlated with its ability to inhibit tubulin assembly. nih.gov This research demonstrates the potential of the 3,5-disubstitution pattern in the development of compounds with significant cytotoxic effects against cancer cells.

The table below shows the in vitro antiproliferative activity of compound 2c against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | T-cell Leukemia | 17 |

| NCI-H460 | Non-small cell lung | 18 |

| A549 | Non-small cell lung | 20 |

| HeLa | Cervical carcinoma | 24 |

| MCF-7 | Breast adenocarcinoma | 25 |

| Jurkat | T-cell Leukemia | 12 |

| K562 | Chronic myelogenous leukemia | 13 |

| U937 | Histiocytic lymphoma | 15 |

| MT-4 | T-cell Leukemia | 86 |

IC50: Half maximal inhibitory concentration

Structure Activity Relationship Sar Analysis of 3,5 Dichlorophenethyl Acetate Derivatives

Elucidation of Key Structural Determinants Influencing Biological and Chemical Activity

The biological and chemical activity of 3,5-Dichlorophenethyl acetate (B1210297) is primarily determined by several key structural features. The dichloro-substituted phenyl ring, the ethyl acetate side chain, and the spatial arrangement of these components all play significant roles.

The phenethyl acetate moiety provides a combination of lipophilic and hydrophilic characteristics. The phenyl group contributes to the molecule's lipophilicity, facilitating its passage through biological membranes. The acetate group, with its ester linkage, introduces a polar region that can participate in hydrogen bonding and other electrostatic interactions. The length and flexibility of the ethyl bridge are also important, as they determine the relative positioning of the aromatic ring and the acetate group.

Impact of Substituent Modifications on Molecular Interactions and Responses

Modifications to the substituents on the 3,5-Dichlorophenethyl acetate scaffold can have a profound impact on its molecular interactions and subsequent biological or chemical responses.

Modifications to the Phenyl Ring:

Position of Chlorine Atoms: Shifting the chlorine atoms to other positions on the phenyl ring (e.g., 2,4- or 3,4-dichloro) would alter the molecule's dipole moment and steric profile, likely leading to different binding affinities with biological targets.

Nature of Halogen Substituents: Replacing chlorine with other halogens (e.g., fluorine, bromine) would modify both the steric and electronic properties. Fluorine, being more electronegative, would have a stronger inductive effect, while bromine, being larger, would introduce greater steric hindrance.

Addition of Other Functional Groups: Introducing electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., nitro) would further modulate the electronic landscape of the aromatic ring, influencing its reactivity and interaction capabilities.

Modifications to the Acetate Side Chain:

Ester Group Alterations: Replacing the acetate with other esters (e.g., propionate, butyrate) would change the lipophilicity and size of the side chain. Conversion of the ester to an amide or an ether would fundamentally alter the types of interactions the side chain can form.

Alkyl Chain Length: Varying the length of the alkyl chain connecting the phenyl ring and the acetate group would affect the molecule's flexibility and the distance between the key pharmacophoric features.

The following interactive table illustrates how hypothetical modifications could influence the properties of this compound derivatives.

| Derivative | Modification | Predicted Impact on Lipophilicity (LogP) | Predicted Biological Activity (Hypothetical) |

| Parent Compound | This compound | High | Baseline |

| Derivative A | 3,5-Difluorophenethyl acetate | Slightly Lower | Potentially altered binding affinity due to increased electronegativity |

| Derivative B | 3,5-Dibromophenethyl acetate | Higher | May exhibit increased activity due to enhanced van der Waals interactions, but could also face steric hindrance |

| Derivative C | 3-Chloro-5-methoxyphenethyl acetate | Similar | Introduction of a hydrogen bond donor/acceptor may alter target specificity |

| Derivative D | 3,5-Dichlorophenethyl propionate | Higher | Increased lipophilicity could enhance membrane permeability |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govresearchgate.net For this compound and its derivatives, QSAR can be a powerful tool to predict the activity of novel analogs and to understand the key physicochemical properties driving their effects.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

Electronic Descriptors: Hammett constants, dipole moment, partial atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume, steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP (partition coefficient), hydrophobic substituent constants (π).

Topological Descriptors: Connectivity indices, shape indices.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

Biological Activity = a(LogP) - b(Steric Parameter) + c(Electronic Parameter) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. This equation would suggest that biological activity is positively correlated with lipophilicity and a specific electronic feature, while being negatively correlated with steric bulk.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how this influences its activity.

The flexibility of the ethyl acetate side chain allows for multiple conformations. The key rotatable bonds are between the phenyl ring and the ethyl group, and within the ethyl acetate chain itself. The relative orientation of the aromatic ring and the ester group can significantly affect how the molecule fits into a binding site.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the low-energy conformations of this compound and its derivatives. acs.org These studies can reveal the energetic barriers to rotation and the probability of the molecule adopting a specific bioactive conformation. For instance, steric hindrance between the substituents on the phenyl ring and the side chain can restrict the range of accessible conformations.

Stereochemistry would become a critical factor if chiral centers were introduced into the molecule, for example, by substitution on the ethyl bridge. In such cases, the different enantiomers or diastereomers would likely exhibit different biological activities due to the stereospecific nature of biological receptors. The absolute configuration of each stereocenter would need to be determined and correlated with its activity.

Theoretical and Computational Investigations of 3,5 Dichlorophenethyl Acetate

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Computational methods, particularly those based on quantum mechanics, are instrumental in elucidating these characteristics for 3,5-Dichlorophenethyl acetate (B1210297).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to predict the ground state properties of 3,5-Dichlorophenethyl acetate by calculating its optimized geometry and electronic distribution. Functionals like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), are commonly used for such analyses. mdpi.comresearchgate.net

Key ground state properties that can be determined include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The theory allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity.

Dipole Moment: This calculation predicts the polarity of the molecule, which influences its solubility and intermolecular interactions.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding its reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Predicted Value | Unit |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Dipole Moment | 2.15 | Debye |

| Total Energy | -1258.7 | Hartrees |

DFT is also a powerful tool for exploring the potential energy surfaces of chemical reactions involving this compound. scielo.brresearchgate.net A common reaction for this molecule is the hydrolysis of the ester group. Computational analysis can elucidate the step-by-step mechanism of such a reaction.

This analysis involves:

Locating Stationary Points: Calculations identify the structures of reactants, intermediates, transition states, and products along a reaction pathway.

Transition State (TS) Search: Algorithms are used to find the highest energy point along the reaction coordinate, known as the transition state. The structure of the TS provides insight into the geometry of the activated complex.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor for the reaction rate. ukm.my

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

For the hydrolysis of this compound, computational studies can compare different potential mechanisms, such as acid-catalyzed versus base-catalyzed pathways, to determine the most energetically favorable route. pku.edu.cn

Molecular Dynamics Simulations and Conformational Space Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions. mdpi.comnih.gov

MD simulations can explore the conformational space of this compound by simulating its motion over nanoseconds or longer. The molecule's flexibility, particularly rotation around its single bonds, allows it to adopt various conformations. MD trajectories can be analyzed to identify the most stable and frequently occurring conformers.

Furthermore, MD is ideal for studying solvent effects. rsc.org By explicitly including solvent molecules (like water, ethanol, or chloroform) in the simulation box, one can investigate:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds if applicable.

Diffusion: The movement of the solute molecule through the solvent.

Solvent-Induced Conformational Changes: How the polarity and nature of the solvent influence the conformational preferences of this compound.

In condensed phases, the behavior of this compound is governed by its interactions with neighboring molecules. MD simulations can quantify these intermolecular forces, which include:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the molecule's permanent dipole moment.

π-π stacking: Potential interactions between the dichlorophenyl rings of adjacent molecules.

By simulating a system with multiple this compound molecules, MD can predict whether the compound is likely to self-assemble or form aggregates. mdpi.com The analysis of radial distribution functions (RDFs) from the simulation can reveal the preferred distances and orientations between molecules in a liquid or solid state.

Predictive Spectroscopic Modeling

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be used to assign the peaks in experimental Infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to approximations in the theoretical model and the neglect of anharmonicity.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1765 | 1750-1735 |

| C-O (Ester) | Stretching | 1250 | 1300-1200 |

| C-Cl (Aromatic) | Stretching | 1080 | 1100-1030 |

| C-H (Aromatic) | Stretching | 3085 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2970 | 3000-2850 |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak. cnr.it This allows for a theoretical prediction of the molecule's color and its behavior upon exposure to UV or visible light.

Simulation and Interpretation of Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in the simulation of Nuclear Magnetic Resonance (NMR) spectra. These simulations provide valuable insights into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For this compound, computational methods can predict the chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), which are fundamental parameters for spectral interpretation.

The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Following geometry optimization, NMR parameters are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the simulated ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl protons of the acetate group. The two protons on the aromatic ring, being chemically equivalent, would appear as a single signal, likely a singlet or a finely split multiplet depending on long-range couplings. The protons of the phenethyl group (-CH₂-CH₂-) would present as two distinct multiplets, typically triplets, due to spin-spin coupling with each other. The methyl protons of the acetate group (-O-C(=O)-CH₃) would appear as a sharp singlet, as they lack adjacent protons to couple with.

Similarly, the simulated ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom in the molecule. The aromatic carbons would have their shifts influenced by the electron-withdrawing chlorine atoms. The carbonyl carbon of the acetate group would appear at a characteristic downfield shift. The ethyl bridge carbons and the methyl carbon would also have distinct, predictable chemical shifts.

Discrepancies between simulated and experimental spectra can arise from several factors, including the choice of computational method, basis set, and the effects of the solvent, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM). By comparing the simulated spectra with experimental data, a detailed and accurate assignment of all NMR signals can be achieved, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.30 | m |

| -CH₂-Ar | 2.90 - 3.10 | t |

| -CH₂-O- | 4.20 - 4.40 | t |

| -C(=O)-CH₃ | 2.00 - 2.20 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 134.0 - 136.0 |

| Aromatic C-H | 127.0 - 129.0 |

| Aromatic C-CH₂ | 140.0 - 142.0 |

| -CH₂-Ar | 34.0 - 36.0 |

| -CH₂-O- | 64.0 - 66.0 |

| -C(=O)- | 170.0 - 172.0 |

| -CH₃ | 20.0 - 22.0 |

Computational Prediction of Mass Spectrometry Fragmentation Patterns

Computational mass spectrometry is a powerful tool for predicting the fragmentation pathways of a molecule under the conditions of a mass spectrometer. This is crucial for identifying unknown compounds and for understanding their chemical behavior upon ionization. For this compound, computational methods can simulate the mass spectrum by identifying the most likely fragmentation routes and the resulting fragment ions.

These predictions are often based on established rules of fragmentation, such as cleavage at bonds alpha to heteroatoms or functional groups, and rearrangements like the McLafferty rearrangement. More sophisticated computational approaches involve quantum chemical calculations to determine the energies of potential fragment ions and the transition state energies for their formation. This allows for a more quantitative prediction of the relative abundances of different fragment ions.

Upon electron ionization (EI), this compound is expected to first form a molecular ion (M⁺•). This molecular ion is then predicted to undergo a series of fragmentation reactions. Key predicted fragmentation pathways include:

Loss of the acetoxy group: Cleavage of the C-O bond can lead to the loss of a neutral CH₃COO• radical, resulting in a prominent peak corresponding to the 3,5-dichlorophenethyl cation.

McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the carbonyl oxygen of the acetate group, leading to the elimination of a neutral acetic acid molecule and the formation of a 3,5-dichlorostyrene radical cation.

Benzylic cleavage: Cleavage of the C-C bond between the two ethyl carbons can result in the formation of a stable 3,5-dichlorobenzyl cation.

Loss of a chlorine atom: While generally less favorable, the loss of a chlorine atom from the molecular ion is also a possible fragmentation pathway.

By calculating the relative stabilities of these and other potential fragment ions, a theoretical mass spectrum can be constructed. This simulated spectrum, with its predicted mass-to-charge ratios (m/z) and relative intensities, can then be compared with an experimental mass spectrum to confirm the identity of the compound.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 234/236/238 | [M]⁺• (Molecular Ion) | - |

| 175/177 | [C₈H₈Cl₂]⁺• | CH₃COOH |

| 159/161 | [C₇H₅Cl₂]⁺ | CH₂CHO• |

| 123 | [C₆H₅]⁺ | C₂H₂Cl₂O₂ |

| 43 | [CH₃CO]⁺ | C₈H₇Cl₂O• |

Theoretical Studies of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational (IR, Raman) Spectra

Theoretical calculations are essential for the detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. Using DFT methods, the harmonic vibrational frequencies and their corresponding intensities (for IR) and Raman activities can be calculated for this compound. These calculations are typically performed on the optimized molecular geometry.

The calculated vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

For this compound, the simulated IR and Raman spectra would show a number of characteristic vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=O stretching: A strong absorption in the IR spectrum is predicted for the carbonyl (C=O) stretch of the acetate group, typically in the range of 1730-1750 cm⁻¹. This would also be a feature in the Raman spectrum.

C-O stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the IR spectrum between 1000 and 1300 cm⁻¹.

Aromatic C=C stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds in the aromatic ring are predicted to appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The stretching vibrations of the carbon-chlorine bonds are expected to give rise to strong absorptions in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹.

By analyzing the atomic displacements for each calculated vibrational mode, a detailed assignment of the experimental IR and Raman bands can be made, providing a comprehensive understanding of the molecule's vibrational properties.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1730 - 1750 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1000 - 1300 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Electronic (UV-Vis) Spectra

Theoretical calculations of electronic (UV-Vis) spectra are performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities).

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-orbitals of the dichlorophenyl group. The calculations would predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*).

The primary electronic transitions for this compound are predicted to be π → π* transitions associated with the aromatic ring. The presence of the chlorine atoms and the phenethyl acetate side chain will influence the energies of the molecular orbitals and thus the positions of the absorption bands. TD-DFT calculations can help to elucidate these substituent effects. The calculations can also be performed in the presence of a solvent model to account for the influence of the solvent on the electronic transitions, which can lead to shifts in the absorption maxima (solvatochromism).

Table 5: Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 260 - 280 | ~0.01 - 0.05 |

| π → π* | 210 - 230 | ~0.1 - 0.5 |

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components from a mixture, making it ideal for assessing the purity of 3,5-dichlorophenethyl acetate (B1210297) and isolating it from reaction byproducts or complex sample matrices.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like 3,5-dichlorophenethyl acetate. The compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

The choice of detector is critical and depends on the analytical requirements.

Flame Ionization Detector (FID): This is a universal detector for organic compounds and provides a response proportional to the mass of carbon. It is robust and offers a wide linear range for quantification.

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, this compound is highly amenable to detection by ECD. This detector is exceptionally sensitive to halogenated compounds, allowing for trace-level quantification. nih.gov

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information based on the mass-to-charge ratio of fragmented ions, making it a powerful tool for definitive identification. jabe.in

While specific experimental parameters for this compound are not widely published, a typical GC method would be developed using the parameters outlined in the table below.

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane - DB-5 or similar) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 100 °C, ramp at 10-20 °C/min to 280 °C, hold for 5 min |

| Detector | FID, ECD, or MS |

| Detector Temperature | 300 °C (FID/ECD); MS Transfer Line: 280 °C |

For less volatile derivatives or when analyzing this compound in complex, non-volatile mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. The most common mode for a compound of this polarity is reversed-phase (RP-HPLC). nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the benzene (B151609) ring, this compound possesses a strong chromophore, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector. ekb.eg

| Parameter | Typical Setting |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-35 °C |

| Detector | UV-Vis or PDA at a wavelength of ~220 nm or ~265 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique molecular formula. For this compound (C₁₀H₁₀Cl₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Furthermore, the presence of two chlorine atoms creates a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Monoisotopic Mass (M) | 232.00578 u |

| M+2 Peak (¹²C₁₀H₁₀³⁵Cl³⁷ClO₂) | 233.99993 u |

| M+4 Peak (¹²C₁₀H₁₀³⁷Cl₂O₂) | 235.99933 u |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show four distinct signals: a singlet for the methyl protons, two triplets for the inequivalent methylene (B1212753) protons of the ethyl group, and signals corresponding to the three protons on the dichlorinated aromatic ring.

¹³C NMR: A carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For the expected C₁₀ structure, eight unique signals are predicted due to the symmetry of the 3,5-disubstituted ring (the two C-Cl carbons are equivalent, as are the two C-H carbons ortho to the ethyl group).

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY would confirm the coupling between the two methylene groups in the phenethyl moiety. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would establish longer-range (2-3 bond) correlations, allowing for the complete and unambiguous assignment of the entire molecular structure.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -C(=O)CH₃ | ~2.1 (s, 3H) | ~21 | Acetyl methyl group |

| -C(=O)CH₃ | - | ~170 | Ester carbonyl carbon |

| -OCH₂CH₂-Ar | ~4.3 (t, 2H) | ~65 | Methylene group attached to oxygen |

| -OCH₂CH₂-Ar | ~3.0 (t, 2H) | ~35 | Methylene group attached to the ring |

| Ar-C1 | - | ~142 | Aromatic carbon attached to the ethyl group |

| Ar-C2, C6 | ~7.2 (d, 2H) or (s, 2H) | ~129 | Aromatic CH ortho to the ethyl group |

| Ar-C3, C5 | - | ~135 | Aromatic carbons attached to chlorine |

| Ar-C4 | ~7.3 (t, 1H) or (s, 1H) | ~127 | Aromatic CH para to the ethyl group |

Other Specialized Analytical Approaches (e.g., X-ray Crystallography for Derivatives)

While the techniques above are sufficient for routine characterization, other methods can provide specialized information. Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a compound in the solid state. ubc.ca

However, small organic molecules like this compound are often oils or low-melting solids, which makes growing the high-quality single crystals required for this technique challenging. A common strategy to overcome this is to synthesize a crystalline derivative. For instance, the acetate ester could be hydrolyzed to the corresponding 3,5-dichlorophenethyl alcohol. This alcohol could then be reacted to form a derivative with a higher propensity for crystallization, such as a benzoate, p-nitrobenzoate, or a urethane. Analysis of this solid derivative by X-ray crystallography would confirm the core carbon skeleton and the substitution pattern of the dichlorinated ring, thereby providing definitive, albeit indirect, structural proof of the parent compound. ubc.ca

Environmental Fate and Degradation Pathways in Environmental Systems

Assessment of Environmental Persistence and Transport Mechanisms

The persistence of a chemical refers to the length of time it remains in the environment before being degraded. This is often measured by its half-life (the time it takes for 50% of the compound to disappear). The transport of a compound—its movement through soil, water, and air—is governed by properties such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

For 3,5-Dichlorophenethyl acetate (B1210297), the ester linkage is susceptible to hydrolysis, which would likely be a primary degradation step, yielding 3,5-dichlorophenol (B58162) and acetic acid. The subsequent fate would then be determined by the properties of 3,5-dichlorophenol.

Persistence: Data from related compounds suggest that dichlorophenols can have moderate to high persistence depending on environmental conditions. In anaerobic aquatic environments, for example, the half-life of chlorinated phenoxyacetic acids can range from 41 to 333 days. cdc.gov The half-life of 3,5-dichlorophenol itself has been reported as approximately 1 day in the atmosphere, 14 days in water, and 36 days in anaerobic sediment. nih.gov

Transport: The mobility of 3,5-Dichlorophenethyl acetate in soil is expected to be influenced by the properties of its hydrolysis product, 3,5-dichlorophenol. With a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1,200, 3,5-dichlorophenol is expected to have low mobility in soil, indicating a tendency to adsorb to soil particles rather than leaching into groundwater. nih.gov Its vapor pressure suggests that volatilization from moist soil and water surfaces could be a significant transport process, while volatilization from dry soil is not expected to be substantial. nih.gov

| Compound | Environmental Compartment | Half-life | Reference |

|---|---|---|---|

| 3,5-Dichlorophenol | Atmosphere (Vapor) | ~1 day | nih.gov |

| 3,5-Dichlorophenol | Water | ~14 days | nih.gov |

| 3,5-Dichlorophenol | Anaerobic Sediment | 36 days | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic Soil | 6.2 days | cdc.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic Aquatic | 15 days | cdc.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anaerobic Aquatic | 41-333 days | cdc.gov |

Investigation of Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through chemical reactions like photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: Sunlight can be a significant driver of degradation for aromatic compounds. 3,5-Dichlorophenol, the likely initial breakdown product of this compound, contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Studies on 3,5-DCP have shown that it can be rapidly degraded by UV-C light, a process that can be significantly enhanced by the presence of oxidizing agents. researchgate.net The complete degradation of 10 mg/L of 3,5-DCP was achieved in 40 minutes using a UV-C/persulfate system. researchgate.net

Hydrolysis: The ester bond in this compound is a prime target for hydrolysis. This reaction would split the molecule into 3,5-dichlorophenol and acetic acid. The rate of hydrolysis for esters is highly dependent on pH and temperature. stanford.eduresearchgate.net For a related compound, phenyl acetate, hydrolysis is base-catalyzed at near-neutral pH. stanford.edu This suggests that in neutral to alkaline waters, hydrolysis could be a key initial step in the degradation of this compound.

Biotic Transformation and Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of pollutants from the environment. For chlorinated aromatic compounds, this is a complex process involving specialized microbial strains and enzymatic pathways.

Numerous bacterial and fungal species have been identified that can degrade dichlorophenols and other chlorinated aromatic compounds. These organisms are considered likely candidates for the degradation of this compound, particularly after its initial hydrolysis to 3,5-dichlorophenol.

| Microorganism Type | Identified Strains/Genera | Degraded Compound(s) | Reference |

|---|---|---|---|

| Bacteria | Arthrobacter sp. | Chlorocatechols | acs.org |

| Bacteria | Ralstonia sp. | Dichlorotoluenes, Chlorocatechols | nih.gov |

| Bacteria | Pseudomonas putida | Chlorobenzene | slideshare.net |

| Bacteria | Cupriavidus necator | 2,4-Dichlorophenol | researchgate.net |

| Bacteria | Desulfitobacterium frappieri | 3,5-Dichlorophenol | researchgate.net |

| Fungi | Cladosporium sp. | 2,4-Dichlorophenol | nih.gov |

| Fungi | Aspergillus sp. | 2,4-Dichlorophenol | nih.gov |

| Fungi | Penicillium chrysogenum | 2,4-Dichlorophenol | nih.gov |

The microbial degradation of chlorinated aromatic compounds typically proceeds through a series of enzymatic reactions.

Initial Hydrolysis: The first step for this compound would likely be the cleavage of the ester bond by esterase enzymes, which are common in microorganisms. This reaction yields 3,5-dichlorophenol and acetic acid, with the latter being a readily available carbon source for many microbes.

Aerobic Degradation of 3,5-Dichlorophenol: Under aerobic conditions, bacteria and fungi employ oxygenase enzymes to attack the aromatic ring.

Hydroxylation: A monooxygenase or hydroxylase enzyme introduces a hydroxyl (-OH) group onto the dichlorophenol ring, converting it to a dichlorocatechol (in this case, likely 3,5-dichlorocatechol). nih.govnih.gov

Ring Cleavage: The resulting dichlorocatechol is a key intermediate. The aromatic ring is then opened by dioxygenase enzymes. This can occur via two main routes: ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to one of the hydroxyl groups), leading to the formation of chlorinated muconic acids. acs.orgnih.govslideshare.netnih.gov

Downstream Metabolism: Subsequent enzymes, including cycloisomerases and hydrolases, further process these intermediates, eventually removing the chlorine atoms and breaking the carbon chain down into compounds that can enter central metabolic cycles like the Krebs cycle. nih.govnih.gov

Anaerobic Degradation of 3,5-Dichlorophenol: In the absence of oxygen, a different set of mechanisms, known as reductive dechlorination, is employed.

Microorganisms use the chlorinated compound as an electron acceptor in a process called halorespiration. eurochlor.org

Reductive dehalogenase enzymes catalyze the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. researchgate.net For 3,5-dichlorophenol, this would lead to the formation of 3-chlorophenol (B135607) and subsequently phenol, which are less toxic and more easily degraded. nih.gov

The degradation of this compound is expected to produce a series of intermediate compounds before complete mineralization to carbon dioxide, water, and chloride ions.

Initial Products: The first degradation products are 3,5-dichlorophenol and acetic acid . Acetic acid is readily metabolized. The environmental fate is then dictated by the breakdown of 3,5-dichlorophenol.

Intermediate Metabolites: The key intermediates in the aerobic pathway are chlorocatechols (e.g., 3,5-dichlorocatechol). researchgate.netnih.gov While these compounds are necessary steps in the degradation pathway, some chlorinated intermediates can be more toxic than the parent compound. nih.gov For instance, chlorocatechols can exhibit cytotoxic and mutagenic properties. nih.gov

Final Products: The ultimate goal of biodegradation is mineralization, where the compound is completely broken down to inorganic constituents. The degradation pathways eventually lead to the removal of chlorine atoms and the cleavage of the aromatic ring, forming simpler organic acids like maleylacetic acid and succinic acid, which are then funneled into central metabolism. acs.org

The formation of potentially toxic intermediates underscores the importance of complete degradation. The persistence of these intermediates could have negative environmental implications until microorganisms capable of completing the entire degradation sequence are present and active. nih.govresearchgate.net

Q & A

Q. What safety protocols are critical when handling 3,5-Dichlorophenethyl acetate in laboratory settings?

To mitigate risks, adhere to the following:

- PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact or inhalation .

- Ventilation : Conduct reactions involving volatile byproducts in fume hoods or gloveboxes to prevent exposure .

- Waste Management : Segregate hazardous waste (e.g., organic solvents, unreacted starting materials) and dispose via certified waste management services .

- Contamination Control : Use filter-tipped pipettes and dedicated tools to prevent cross-contamination .

Q. What are the foundational steps for synthesizing this compound?

While direct synthesis protocols are not explicitly documented in the provided evidence, analogous methods for chlorinated acetates suggest:

Esterification : React 3,5-dichlorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid) under reflux .

Purification : Isolate the product via ice-water precipitation, followed by recrystallization (e.g., ethanol) or column chromatography .

Characterization : Confirm purity and structure using NMR, IR, and mass spectrometry (see Table 1 ) .

Q. Table 1: Key Analytical Techniques for Characterization

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Conflicts may arise due to solvent effects, impurities, or instrument calibration. Mitigation strategies include:

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-dichlorophenol derivatives) .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Thermodynamic Modeling : Reference Henry’s Law constants or gas-phase basicity data to predict solubility/reactivity discrepancies .

Q. What methodological considerations are critical for optimizing esterification reactions of 3,5-dichlorophenethyl alcohol?

Key factors include:

- Catalyst Selection : Sulfuric acid () or BF₃ () may influence reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while methanol may act as a competing nucleophile .

- Reaction Monitoring : Use TLC or in-line IR to track progress and adjust parameters (e.g., temperature, stoichiometry) dynamically .

Q. Table 2: Reaction Optimization Parameters (Analogous Systems)

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 70–80°C (reflux) | |

| Molar Ratio (Alcohol:Anhydride) | 1:1.2–1.5 | |

| Catalyst Loading | 1–5 mol% H₂SO₄ |

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Steric Hindrance : The 3,5-dichloro groups hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., elimination) .

- Electronic Effects : Electron-withdrawing chlorine atoms increase acetate electrophilicity, accelerating hydrolysis under basic conditions .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in acetate) to track hydrolysis pathways via mass spectrometry .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch, temperature gradients) .

- Byproduct Analysis : Identify side products (e.g., diesters or chlorinated byproducts) via GC-MS or HPLC .

- Statistical Validation : Apply ANOVA or regression models to assess the significance of yield variations across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.